N-(3-methoxyphenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide
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Overview
Description
N-(3-methoxyphenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide: is a complex organic compound that features a unique structure combining a methoxyphenyl group, a thia-triazatricyclo ring system, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide typically involves multiple steps:
Formation of the thia-triazatricyclo ring system: This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Attachment of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Introduction of the acetamide moiety: This can be done through acylation reactions using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thia-triazatricyclo ring system.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The methoxyphenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various halogenating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3-methoxyphenyl)-2-{7-thia-2,4,5-triazatricyclo[640
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential pharmacological effects.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves interactions with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound could influence signaling pathways, metabolic processes, or gene expression, depending on its specific interactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide
- N-(3-methoxyphenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}propionamide
Uniqueness
The uniqueness of N-(3-methoxyphenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H14N4O2S2 |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide |
InChI |
InChI=1S/C17H14N4O2S2/c1-23-12-6-4-5-11(9-12)18-15(22)10-24-16-19-20-17-21(16)13-7-2-3-8-14(13)25-17/h2-9H,10H2,1H3,(H,18,22) |
InChI Key |
NVSCOEQQUOKHRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3 |
Origin of Product |
United States |
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